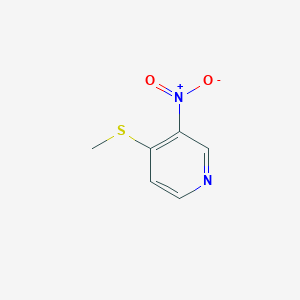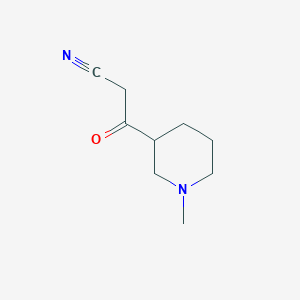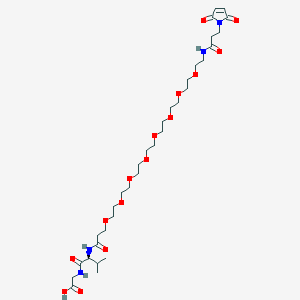![molecular formula C8H3ClN2O B13705459 4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that contains both furan and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorofuro[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with furan derivatives under dehydrating conditions . Another approach includes the use of multicomponent reactions involving alkoxyallenes, nitriles, and carboxylic acids followed by cyclocondensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
Types of Reactions
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Chlorination at specific positions on the furo[2,3-b]pyridine ring.
Nucleophilic Substitution: Reactions involving nucleophiles such as sodium alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide and sodium hypochlorite for chlorination . Nucleophilic substitution reactions often involve the use of sodium alkoxides in alcohol solvents .
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and substituted furo[2,3-b]pyridine compounds .
科学研究应用
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Biological Research: The compound exhibits antiproliferative activity against cancer cell lines and has potential as an antimicrobial agent.
Chemical Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Chlorofuro[2,3-b]pyridine-2-carbonitrile involves its interaction with molecular targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the disruption of cellular signaling pathways, resulting in antiproliferative and anticancer effects .
相似化合物的比较
Similar Compounds
- 6-Chlorofuro[3,2-b]pyridine
- 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
- 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
Uniqueness
4-Chlorofuro[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C8H3ClN2O |
|---|---|
分子量 |
178.57 g/mol |
IUPAC 名称 |
4-chlorofuro[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-7-1-2-11-8-6(7)3-5(4-10)12-8/h1-3H |
InChI 键 |
RMOVUVLCHATTNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1Cl)C=C(O2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)






![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)



